molecular formula C15H19N3O B13478084 4-Ethoxy-6-methyl-N-(3-methylbenzyl)pyrimidin-2-amine

4-Ethoxy-6-methyl-N-(3-methylbenzyl)pyrimidin-2-amine

Cat. No.: B13478084
M. Wt: 257.33 g/mol
InChI Key: AEIRJEPQPUPDTO-UHFFFAOYSA-N
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Description

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 6th position, and an N-[(3-methylphenyl)methyl]amine group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-6-methylpyrimidin-2-amine: Lacks the N-[(3-methylphenyl)methyl] group.

    6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the ethoxy group at the 4th position.

    4-ethoxy-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the methyl group at the 6th position.

Uniqueness

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C15H19N3O/c1-4-19-14-9-12(3)17-15(18-14)16-10-13-7-5-6-11(2)8-13/h5-9H,4,10H2,1-3H3,(H,16,17,18)

InChI Key

AEIRJEPQPUPDTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C)NCC2=CC=CC(=C2)C

Origin of Product

United States

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